molecular formula C10H7IN2O2 B7589141 N-(5-iodopyridin-2-yl)furan-3-carboxamide

N-(5-iodopyridin-2-yl)furan-3-carboxamide

Cat. No. B7589141
M. Wt: 314.08 g/mol
InChI Key: RGNWIDZSUNIBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-iodopyridin-2-yl)furan-3-carboxamide, also known as IPF, is a synthetic compound that has been widely used in scientific research applications. IPF is a potent inhibitor of the protein kinase CK1α, which plays a crucial role in various cellular processes, including cell division, circadian rhythm, and DNA damage response.

Mechanism of Action

N-(5-iodopyridin-2-yl)furan-3-carboxamide acts as a competitive inhibitor of CK1α by binding to the ATP-binding pocket of the kinase domain. The binding of N-(5-iodopyridin-2-yl)furan-3-carboxamide prevents the binding of ATP and substrate to CK1α, thus inhibiting its activity. The crystal structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide bound to CK1α has been solved, revealing the key interactions between the inhibitor and the kinase domain.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CK1α by N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to affect the phosphorylation of various protein substrates, leading to changes in cellular processes such as cell division, circadian rhythm, and DNA damage response. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Mcl-1. In addition, N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-iodopyridin-2-yl)furan-3-carboxamide in lab experiments is its high potency and selectivity towards CK1α. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to be a more potent inhibitor of CK1α than other known inhibitors, such as D4476 and IC261. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-(5-iodopyridin-2-yl)furan-3-carboxamide is its cytotoxicity towards some cell lines, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of N-(5-iodopyridin-2-yl)furan-3-carboxamide in scientific research. One direction is the investigation of the role of CK1α in cancer and other diseases. CK1α has been shown to be dysregulated in various cancers, making it a potential therapeutic target. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. Another direction is the development of new CK1α inhibitors based on the structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide. The crystal structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide bound to CK1α provides valuable information for the design of new inhibitors with improved potency and selectivity. Finally, the use of N-(5-iodopyridin-2-yl)furan-3-carboxamide in combination with other inhibitors or chemotherapeutic agents may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-(5-iodopyridin-2-yl)furan-3-carboxamide involves the reaction between 5-iodopicolinic acid and furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-(5-iodopyridin-2-yl)furan-3-carboxamide in good purity and yield.

Scientific Research Applications

N-(5-iodopyridin-2-yl)furan-3-carboxamide has been extensively used in scientific research to investigate the role of CK1α in various cellular processes. CK1α is a ubiquitous protein kinase that phosphorylates a wide range of protein substrates, including transcription factors, signaling molecules, and structural proteins. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to inhibit CK1α activity in vitro and in vivo, leading to the discovery of new CK1α substrates and signaling pathways. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been used to study the circadian rhythm, as CK1α plays a critical role in regulating the clock gene expression. In addition, N-(5-iodopyridin-2-yl)furan-3-carboxamide has been used to investigate the DNA damage response, as CK1α is involved in the activation of the DNA damage checkpoint.

properties

IUPAC Name

N-(5-iodopyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c11-8-1-2-9(12-5-8)13-10(14)7-3-4-15-6-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNWIDZSUNIBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodopyridin-2-yl)furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.